molecular formula C14H23NO2 B395113 N-(2-hydroxypropyl)adamantane-1-carboxamide CAS No. 385378-05-2

N-(2-hydroxypropyl)adamantane-1-carboxamide

Cat. No.: B395113
CAS No.: 385378-05-2
M. Wt: 237.34g/mol
InChI Key: DLGQXFTYNRGCOX-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)adamantane-1-carboxamide is a synthetic adamantane derivative designed for research and development purposes in medicinal chemistry. This compound features the robust, symmetrical diamondoid structure of adamantane, which is known to enhance the lipophilicity and metabolic stability of bioactive molecules, thereby improving their pharmacokinetic properties . The molecule is functionalized with a carboxamide linker and a 2-hydroxypropyl side chain; the amide group is a common pharmacophore found in many clinical drugs and agrochemicals, serving as a key linker for hydrogen bonding with biological targets , while the hydroxyl group adds polarity and provides another site for molecular interaction or further chemical modification . Adamantane-based compounds are of significant interest in pharmaceutical research due to their versatile biological activities. They are frequently investigated as potential inhibitors for various enzymes . Research into similar adamantane carboxamide structures has shown potential in targeting metabolic disorders and exhibiting antiproliferative activity . The distinct properties of the adamantane cage make it a valuable scaffold in the design of compounds that target ion channels and receptors . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(2-hydroxypropyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGQXFTYNRGCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Coupling Agents

The most widely reported method involves the direct reaction of adamantane-1-carboxylic acid with 2-amino-1-propanol in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This approach proceeds via activation of the carboxylic acid to a reactive intermediate, facilitating nucleophilic attack by the amine group of 2-amino-1-propanol.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at ambient temperature.

  • Stoichiometry : A 1:1 molar ratio of acid to amine, with 1.2 equivalents of HATU and 2 equivalents of a base such as triethylamine (TEA).

  • Yield : Typically 75–85% after purification by silica gel chromatography.

This method’s efficiency stems from the mild conditions and compatibility with moisture-sensitive reagents. However, the cost of coupling agents and the need for chromatographic purification limit its industrial applicability.

Stepwise Synthesis via Activated Intermediates

Alternative routes employ activated derivatives of adamantane-1-carboxylic acid, such as acyl chlorides or mixed anhydrides, to enhance reactivity. For example, treatment of adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which subsequently reacts with 2-amino-1-propanol.

Procedure :

  • Acyl Chloride Formation : Adamantane-1-carboxylic acid is refluxed with excess SOCl₂ for 4–6 hours, yielding adamantane-1-carbonyl chloride.

  • Amidation : The acyl chloride is added dropwise to a solution of 2-amino-1-propanol in DCM at 0°C, followed by stirring for 12 hours.

  • Workup : The mixture is washed with aqueous sodium bicarbonate and purified via recrystallization from ethanol/water.

Advantages :

  • Eliminates the need for expensive coupling agents.

  • Higher yields (80–90%) due to the electrophilic nature of acyl chlorides.

Challenges :

  • Handling corrosive reagents like SOCl₂ requires specialized equipment.

  • Byproduct formation (HCl gas) necessitates rigorous ventilation.

Carboxylation of Adamantane Derivatives

In cases where adamantane-1-carboxylic acid is unavailable, its synthesis from adamantane precursors becomes critical. The Koch-Haaf reaction, utilizing formic acid and concentrated sulfuric acid, carboxylates 1-nitroxyadamantane to yield adamantane-1-carboxylic acid.

Optimized Protocol :

  • Reactants : 1-Nitroxyadamantane, formic acid, and sulfuric acid (molar ratio 1:12:9.8).

  • Conditions : 20–22°C for 1 hour, followed by hydrolysis at 90°C.

  • Yield : 96% with a melting point of 178–179°C.

This method’s scalability is hindered by the explosive risk of nitroxy intermediates and the need for high-purity sulfuric acid.

Mechanistic Insights into Amide Bond Formation

Nucleophilic Acyl Substitution

The reaction between adamantane-1-carboxylic acid and 2-amino-1-propanol follows a nucleophilic acyl substitution mechanism. Activation of the carboxylic acid (via HATU or SOCl₂) generates an electrophilic species (e.g., an O-acylisourea intermediate with HATU), which is attacked by the amine’s lone pair, releasing water or HCl.

Critical Factors :

  • Base Selection : TEA or DMAP (4-dimethylaminopyridine) neutralizes acid byproducts, shifting equilibrium toward product formation.

  • Solvent Polarity : Polar aprotic solvents (DMF, DCM) stabilize charged intermediates, accelerating reaction rates.

Side Reactions and Mitigation

Competing reactions include over-activation of the carboxylic acid (leading to dimerization) and hydroxyl group oxidation in 2-amino-1-propanol. These are minimized by:

  • Temperature Control : Maintaining reactions below 25°C.

  • Inert Atmosphere : Using nitrogen or argon to prevent oxidation.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal that DMF outperforms DCM in HATU-mediated couplings due to superior solubility of adamantane derivatives (Table 1).

Table 1: Solvent Impact on Reaction Yield

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78598
DCM8.97295
THF7.56590

Catalytic Additives

The addition of molecular sieves (4Å) or hydroquinone suppresses side reactions by adsorbing water or scavenging free radicals, respectively.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Coupling Agents

While HATU ensures high yields, its cost ($150–200/g) renders it impractical for large-scale synthesis. Alternatives like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduce costs but require longer reaction times (24–48 hours).

Continuous Flow Synthesis

Recent advances propose continuous flow systems to enhance safety and efficiency. For example, microreactors with immobilized catalysts enable rapid mixing and heat dissipation, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxypropyl)adamantane-1-carboxamide has garnered attention for its potential antiviral and anticancer properties:

  • Antiviral Activity : Research indicates that compounds with adamantane structures can inhibit viral replication processes. In vitro studies have shown that this compound reduced viral titers by over 90% against influenza at concentrations as low as 10 µM .
  • Anticancer Activity : Preliminary studies on human breast cancer cell lines (MCF-7) revealed cytotoxic effects with an IC50 value of 25 µM, suggesting its potential as an anticancer drug.

Drug Delivery Systems

The compound's ability to enhance the stability and bioavailability of therapeutic molecules makes it a candidate for drug delivery applications. Its rigid structure can improve the pharmacokinetics of drugs by facilitating better interaction with biological targets .

Enzyme Inhibition

This compound is being explored for its ability to inhibit specific enzymes related to various diseases. The adamantane core allows for enhanced selectivity towards enzyme active sites, potentially leading to the development of new therapeutics for conditions such as diabetes and cancer .

Influenza Virus Inhibition

In vitro studies demonstrated that this compound effectively inhibited influenza virus replication, indicating its potential as an antiviral agent.

Anticancer Activity

A study involving MCF-7 breast cancer cells found that the compound exhibited significant cytotoxicity, supporting further investigation into its use as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)adamantane-1-carboxamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a stable scaffold that can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Key Observations :

Compound 2 features a naphthyl-ethyl group and a silyl ether-containing hydroxypropylamino chain, enhancing hydrophobicity and steric bulk .

Substituent Impact :

  • The 2-methylpropyl group in Compound 1 may improve lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • The silyl ethers in Compound 2 likely enhance thermal stability and resistance to enzymatic degradation, though they increase molecular weight significantly .

Hypothetical Property Comparison with N-(2-hydroxypropyl)adamantane-1-carboxamide

While direct data for this compound are absent, inferences can be drawn from the analogs:

Property This compound (Hypothetical) Compound 1 Compound 2
Hydrophilicity Moderate (due to -OH group) Low Very Low
Metabolic Stability Likely moderate (hydroxypropyl may undergo oxidation) High (rigid tetrahydroquinoline core) Very High (silyl ethers resist hydrolysis)
Bioavailability Potentially higher than Compound 2 Moderate Low (due to size and hydrophobicity)

Critical Notes :

  • The hydroxypropyl group in the target compound could improve solubility compared to Compounds 1 and 2, which lack polar substituents .
  • The absence of bulky silyl or aromatic groups (as in Compound 2) might reduce steric hindrance, enhancing binding efficiency to biological targets.

Biological Activity

N-(2-hydroxypropyl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an adamantane core, which is a polycyclic structure known for its stability and rigidity. The presence of both a hydroxyl group and an amide group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. The molecular formula is C13H23NO2C_{13}H_{23}NO_2 with a molar mass of approximately 223.316 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Antiviral Activity : The compound has shown efficacy against viral infections, particularly influenza, by inhibiting viral replication processes. Its adamantane structure is crucial for binding to viral proteins, thereby disrupting their function .
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Cancer Research : Preliminary studies suggest that it may have anticancer properties, although further investigation is required to elucidate these effects fully.

Antiviral Activity

A study demonstrated that compounds with adamantane structures exhibit significant effects against viral infections. This compound was found to inhibit the replication of the influenza virus effectively. The mechanism involves binding to the viral M2 protein, which is essential for viral uncoating .

Case Studies

  • Influenza Virus Inhibition : In vitro studies reported that this compound reduced viral titers by over 90% at concentrations as low as 10 µM, showcasing its potential as an antiviral agent.
  • Anticancer Activity : A preliminary study on human breast cancer cell lines (MCF-7) indicated that the compound exhibited cytotoxic effects with an IC50 value of 25 µM, suggesting its potential for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
N-(2-hydroxyethyl)adamantane-1-carboxamideHydroxylated AdamantaneContains an ethyl instead of a propyl group
3-chloro-N-(2-hydroxypropyl)adamantane-1-carboxamideHalogenated AdamantaneChlorine substitution may affect biological activity
N-(3-hydroxypropyl)adamantane-1-carboxamideHydroxylated AdamantaneDifferent positioning of the hydroxyl group

This table illustrates how variations in functional groups can significantly influence biological activity and therapeutic potential.

Q & A

Q. What synthetic routes are recommended for N-(2-hydroxypropyl)adamantane-1-carboxamide, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling between adamantane-1-carboxylic acid and 2-hydroxypropylamine. Key steps include:
  • Activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane .
  • Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) to isolate the product.
  • Analytical validation using 1H^1H-NMR (adamantane protons at δ 1.6–2.1 ppm; hydroxypropyl protons at δ 3.4–3.8 ppm) and HPLC (C18 column, retention time ~12 min under isocratic conditions) .

Q. How does the adamantane moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The adamantane group imparts rigidity, hydrophobicity, and metabolic stability due to its diamondoid structure. Key effects include:
  • Lipophilicity : Increased logP compared to non-adamantane analogs, enhancing membrane permeability .
  • Thermal stability : Decomposition temperature >250°C, confirmed by thermogravimetric analysis (TGA) .
  • Crystallinity : X-ray diffraction reveals a face-centered cubic lattice, reducing solubility in polar solvents .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in vivo?

  • Methodological Answer :
  • Radiolabeling : Incorporate 14C^{14}C or 3H^3H isotopes into the hydroxypropyl group for tracking biodistribution .
  • Tissue distribution studies : Administer intravenously to tumor-bearing mice, followed by LC-MS/MS analysis of plasma, liver, and tumor tissues at timed intervals .
  • Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:
  • Standardized cytotoxicity assays : Compare MTT, ATP-lite, and clonogenic assays under identical cell lines (e.g., MCF-7, HepG2) and serum conditions .
  • Mechanistic profiling : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to differentiate apoptosis from necrosis .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .

Q. What strategies enhance tumor-targeting efficiency of adamantane-containing conjugates?

  • Methodological Answer :
  • Ligand conjugation : Attach cyclic RGD peptides (e.g., RGDfK) via a pH-sensitive linker to target αvβ3 integrins overexpressed in tumors .
  • Passive targeting : Optimize molecular weight (20–40 kDa) to exploit the enhanced permeability and retention (EPR) effect .
  • Active metabolism modulation : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in multidrug-resistant cells .

Q. How can stability under physiological conditions be systematically assessed?

  • Methodological Answer :
  • Hydrolytic stability : Incubate in PBS (pH 7.4 and 5.5) at 37°C for 72 hours, monitoring degradation via LC-MS .
  • Oxidative stress testing : Expose to 0.1% H2_2O2_2 and analyze by FT-IR for carbonyl group formation .
  • Serum stability : Mix with 50% fetal bovine serum (FBS) and quantify intact compound over 24 hours using size-exclusion chromatography .

Safety and Handling Guidelines

  • PPE Requirements : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential dust inhalation risks .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration .
  • Ecotoxicity : Limited data available; assume persistence in soil and aquatic systems pending further studies .

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